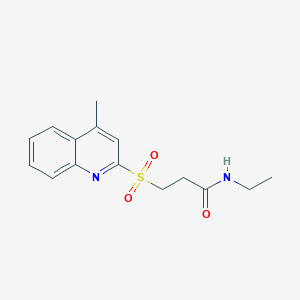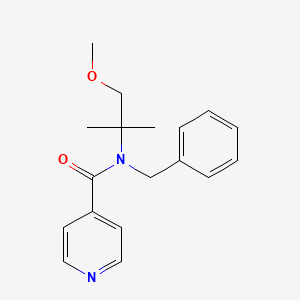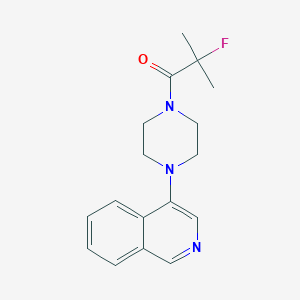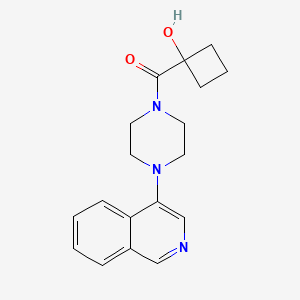![molecular formula C16H15F3N2O3 B7678948 N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7678948.png)
N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2-(trifluoromethyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2-(trifluoromethyl)pyridine-3-carboxamide, also known as THP-1, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. This compound belongs to the class of pyridine carboxamides and has been studied extensively for its mechanism of action and its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2-(trifluoromethyl)pyridine-3-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in these cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2-(trifluoromethyl)pyridine-3-carboxamide in lab experiments is its potential therapeutic properties. This compound has been shown to have anti-inflammatory, anti-cancer, and immunomodulatory effects, which make it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
Direcciones Futuras
There are several future directions for the study of N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2-(trifluoromethyl)pyridine-3-carboxamide. One potential direction is to further investigate its mechanism of action and its potential therapeutic properties. Another direction is to study the potential side effects of this compound and to determine the optimal dosage for its use in clinical settings. Additionally, further studies are needed to determine the potential of this compound as a treatment for autoimmune diseases and other diseases that involve inflammation and immune dysfunction.
In conclusion, this compound is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. It has been studied for its anti-inflammatory, anti-cancer, and immunomodulatory effects, and has shown promise as a potential candidate for the treatment of various diseases. Further studies are needed to determine the optimal dosage and potential side effects of this compound, as well as its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2-(trifluoromethyl)pyridine-3-carboxamide involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2-(trifluoromethyl)pyridine-3-carboxylic acid in the presence of a catalyst. The resulting product is then treated with ethylamine to yield the final compound, this compound.
Aplicaciones Científicas De Investigación
N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2-(trifluoromethyl)pyridine-3-carboxamide has been used in various scientific research studies for its potential therapeutic properties. It has been studied for its anti-inflammatory, anti-cancer, and anti-tumor effects. This compound has also been shown to have immunomodulatory properties, which make it a potential candidate for the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3/c1-24-13-9-10(4-5-12(13)22)6-8-21-15(23)11-3-2-7-20-14(11)16(17,18)19/h2-5,7,9,22H,6,8H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNJTLORWLJNGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCNC(=O)C2=C(N=CC=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(2E,4E)-hexa-2,4-dienyl] [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7678870.png)
![5-[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-methyltetrazole](/img/structure/B7678876.png)
![3-Bromo-1-[(2-methylpyrazol-3-yl)methyl]pyridin-2-one](/img/structure/B7678905.png)
![2-[[N-(2-hydroxyethyl)anilino]methyl]-6-methylpyridin-3-ol](/img/structure/B7678908.png)


![2-[3-(4-Chlorophenyl)-5-[(1-ethenylpyrazol-4-yl)methylamino]pyrazol-1-yl]ethanol](/img/structure/B7678931.png)

![6-Methoxy-2-[(6-methoxypyridin-2-yl)methyl]pyridazin-3-one](/img/structure/B7678933.png)
![1-(4-Acetylpiperazin-1-yl)-3-[(4-chlorothiophen-2-yl)methylamino]propan-1-one](/img/structure/B7678940.png)
![methyl (2R)-2-[(1-tert-butyltriazol-4-yl)methylamino]propanoate](/img/structure/B7678955.png)

![[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]-[2-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B7678974.png)

